Ecopipam hydrobromide

Description

Propriétés

IUPAC Name |

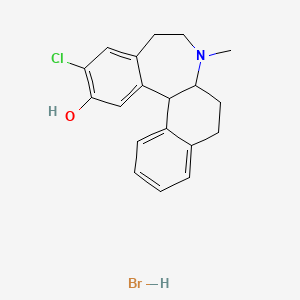

(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO.BrH/c1-21-9-8-13-10-16(20)18(22)11-15(13)19-14-5-3-2-4-12(14)6-7-17(19)21;/h2-5,10-11,17,19,22H,6-9H2,1H3;1H/t17-,19+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUWIDFICGEZKR-JUOYHRLASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@@H]3[C@@H]1CCC4=CC=CC=C34)O)Cl.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042596 | |

| Record name | SCH 39166 hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227675-51-5 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227675-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Ecopipam Hydrobromide: A Technical Guide to its Dopamine D1 Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecopipam (formerly SCH 39166) is a first-in-class selective antagonist of the D1-like dopamine receptor family (D1 and D5 receptors).[1] Its unique pharmacological profile, characterized by high affinity for D1 and D5 receptors and significantly lower affinity for D2-like receptors (D2, D3, and D4), distinguishes it from traditional dopamine antagonists that primarily target the D2 receptor.[2][3] This high selectivity may underpin its therapeutic potential in conditions like Tourette syndrome, where it has shown efficacy in reducing tics without the metabolic side effects and drug-induced movement disorders commonly associated with D2 antagonists.[1] This technical guide provides an in-depth analysis of the dopamine D1 receptor selectivity of ecopipam hydrobromide, presenting quantitative binding data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Receptor Binding Profile of Ecopipam

The selectivity of ecopipam is quantitatively demonstrated through its binding affinities (Ki values) for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. The data presented below, compiled from in vitro radioligand binding assays, illustrates ecopipam's potent and selective binding to the D1-like receptor family.

Table 1: Ecopipam Binding Affinity (Ki) for Human Dopamine Receptor Subtypes

| Receptor Subtype | Ki (nM) | pKi | Reference |

| Dopamine D1 | 1.2 | 8.92 | [4] |

| Dopamine D1 | 0.9 | 9.05 | [4] |

| Dopamine D5 | 2.0 | - | [3] |

| Dopamine D2 | 1240 | 5.91 | [4] |

| Dopamine D2 | 980 | 6.01 | [4] |

| Dopamine D4 | 5520 | 5.26 | [4][5] |

Note: Specific Ki values for the D3 receptor are not consistently reported in the primary literature, but studies confirm low affinity similar to other D2-like receptors.

Table 2: Ecopipam Binding Affinity (Ki) for Rat Dopamine Receptor Subtypes

| Receptor Subtype | Ki (nM) | pKi | Reference |

| Dopamine D1 | 1.9 | 8.72 | [4] |

| Dopamine D2 | 514 | 6.29 | [4] |

Table 3: Ecopipam Binding Affinity (Ki) for Other Receptors

| Receptor | Ki (nM) | Reference |

| 5-HT₂ | 80 | [5] |

| α₂ₐ | 731 | [5] |

Experimental Protocols: Radioligand Binding Assay

The determination of ecopipam's binding affinity is primarily achieved through competitive radioligand binding assays. Below is a detailed methodology typical for assessing the affinity of a test compound for the dopamine D1 receptor.

Objective

To determine the inhibitor constant (Ki) of a test compound (e.g., ecopipam) by quantifying its ability to displace a specific radioligand from the human dopamine D1 receptor.

Materials

-

Receptor Source: Cell membranes from a stable cell line recombinantly expressing the human dopamine D1 receptor.

-

Radioligand: [³H]SCH 23390, a selective D1/D5 antagonist.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration (e.g., 1 µM) of a non-labeled D1 antagonist, such as butaclamol or unlabeled SCH 23390.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure

-

Membrane Preparation: The cell membranes expressing the D1 receptor are thawed and resuspended in the assay buffer.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, the radioligand ([³H]SCH 23390) at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound (ecopipam).

-

Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

Data Analysis

-

The data is analyzed by plotting the percentage of specific binding of the radioligand as a function of the logarithm of the test compound's concentration.

-

A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.

-

The inhibitor constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation:

Ki = IC₅₀ / (1 + [L]/Kd)

where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

Visualizations: Signaling Pathways and Experimental Workflow

Dopamine D1 Receptor Signaling Pathway

The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, primarily couples to the Gαs/olf subunit. This initiates a signaling cascade that leads to the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to changes in neuronal excitability and gene expression.[6]

Caption: Canonical Dopamine D1 Receptor Signaling Pathway.

Antagonistic Action of Ecopipam

Ecopipam exerts its effect by competitively binding to the D1 receptor, thereby preventing dopamine from binding and activating the downstream signaling cascade.

Caption: Ecopipam's Antagonistic Mechanism at the D1 Receptor.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay used to determine the binding affinity of a compound like ecopipam.

Caption: Workflow of a Competitive Radioligand Binding Assay.

Conclusion

This compound demonstrates a highly selective and high-affinity binding profile for the dopamine D1 and D5 receptors, with substantially lower affinity for D2-like and other neurotransmitter receptors. This selectivity is a key feature of its pharmacological profile and is thought to contribute to its clinical efficacy and tolerability. The standardized experimental protocols, such as radioligand binding assays, are crucial for the precise quantification of this selectivity. A thorough understanding of ecopipam's interaction with the D1 receptor and its downstream signaling pathways is essential for the continued development and application of this and other selective D1 receptor antagonists in the field of neuroscience and drug discovery.

References

- 1. Ecopipam for Tourette Syndrome: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the binding of SCH 39166 to the five cloned dopamine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. SCH 39166 hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]

- 6. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Ecopipam Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecopipam (formerly known as SCH-39166) is a first-in-class selective antagonist of the D1 and D5 dopamine receptors. Discovered and initially developed by Schering-Plough, it represents a significant departure from typical antipsychotic medications that primarily target D2 receptors. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of Ecopipam hydrobromide. Detailed experimental protocols for key assays are provided, along with a summary of its binding affinity and a visualization of its mechanism of action. Ecopipam is currently under investigation for the treatment of various neurological and psychiatric disorders, including Tourette syndrome.[1][2][3]

Discovery and Rationale

Ecopipam was discovered in the central nervous system preclinical labs at Schering-Plough Corporation (now Merck).[3] The rationale for its development stemmed from the desire to create a dopamine antagonist with a novel mechanism of action that could potentially offer a better side-effect profile compared to existing D2 receptor antagonists.[3] While D2 antagonists are effective for certain conditions, they are often associated with extrapyramidal symptoms and tardive dyskinesia. By selectively targeting the D1/D5 receptors, Ecopipam was designed to modulate dopaminergic neurotransmission with a reduced risk of these adverse effects.[3]

Initial preclinical studies in animal models indicated its potential as an antipsychotic, though it did not show efficacy in clinical trials for schizophrenia.[3] However, its unique pharmacological profile has led to its investigation in a range of other conditions, including Tourette syndrome, restless legs syndrome, and obesity.[2]

Synthesis of this compound

The synthesis of Ecopipam, with the chemical name (6aS,13bR)-11-chloro-7-methyl-5,6,6a,7,8,9,13b-hexahydro-4H-benzo[d]naphtho[2,1-b]azepin-12-ol, has been described in the scientific literature. The following is a representative synthetic route.

Experimental Protocol: Synthesis of Ecopipam

A multi-step synthesis can be employed to produce Ecopipam. A key step involves the stereoselective synthesis of the core benzazepine structure. The final step typically involves demethylation to yield the phenolic hydroxyl group, followed by salt formation.

-

Step 1: Formation of the Naphthylamine Intermediate: Starting from a substituted 2-naphthol, a Bucherer reaction can be employed to introduce the amine functionality.

-

Step 2: Acylation and Reduction: The resulting naphthylamine undergoes a Friedel-Crafts or Sugasawa-type acylation to introduce a keto group, which is subsequently reduced to a hydroxyl group using a reducing agent like sodium borohydride.

-

Step 3: Cyclization to form the Benzazepine Core: The amino alcohol intermediate undergoes a double dehydration and intramolecular cyclization with an appropriate oxo-acid under Dean-Stark conditions to form the tetracyclic benzazepine core.

-

Step 4: N-Methylation: The secondary amine of the benzazepine ring system is methylated, for example, using formaldehyde and a reducing agent.

-

Step 5: Demethylation: The methoxy group on the aromatic ring is demethylated to the free phenol using a demethylating agent such as boron tribromide or hydrobromic acid.

-

Step 6: Formation of the Hydrobromide Salt: The final free base of Ecopipam is treated with hydrobromic acid in a suitable solvent to precipitate this compound.

Note: This is a generalized scheme. For specific reaction conditions, including solvents, temperatures, and catalysts, it is recommended to consult the primary literature and patents.

Pharmacological Profile

Ecopipam is a potent and selective antagonist of the dopamine D1 and D5 receptors. Its selectivity is a key feature of its pharmacological profile.

Data Presentation: Receptor Binding Affinities

| Receptor | Ki (nM) | Reference Compound |

| Dopamine D1 | 1.2 | [3H]-SCH 23390 |

| Dopamine D5 | 2.0 | [3H]-SCH 23390 |

| Dopamine D2 | 980 | [3H]-Spiperone |

| Dopamine D4 | 5520 | [3H]-Spiperone |

| Serotonin 5-HT2A | 80 | [3H]-Ketanserin |

| Adrenergic α2a | 730 | [3H]-Clonidine |

This table presents a summary of representative binding affinities. Ki values can vary between studies depending on the specific experimental conditions.

Mechanism of Action and Signaling Pathways

Ecopipam exerts its effects by blocking the activation of D1 and D5 dopamine receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by dopamine, activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By antagonizing these receptors, Ecopipam inhibits this signaling cascade.

Visualization: Dopamine D1 Receptor Signaling Pathway

References

Ecopipam Hydrobromide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecopipam is a first-in-class, selective dopamine D1/D5 receptor antagonist under investigation for various neurological and psychiatric disorders. Unlike existing antipsychotics that primarily target D2 receptors, ecopipam's unique mechanism of action presents a promising alternative with a potentially different side-effect profile. This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and key experimental data related to ecopipam hydrobromide.

Chemical Structure and Properties

This compound is the hydrobromide salt of ecopipam. It is an orally active compound that can cross the blood-brain barrier.

Table 1: Chemical and Physical Properties of Ecopipam and its Salts

| Property | Ecopipam | Ecopipam Hydrochloride | This compound |

| IUPAC Name | (6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][1]benzazepin-12-ol | (6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][1]benzazepin-12-ol;hydrochloride | (6aS-trans)-11-Chloro-6,6a,7,8,9,13b-hexahydro-7-methyl-5H-benzo[d]naphth[2,1-b]azepin-12-ol hydrobromide |

| Synonyms | SCH-39166, EBS-101, PSYRX-101 | SCH 39166 | SCH 39166 hydrobromide |

| CAS Number | 112108-01-7 | 190133-94-9 | 2587360-22-1 |

| Molecular Formula | C₁₉H₂₀ClNO | C₁₉H₂₁Cl₂NO | C₁₉H₂₀ClNO·HBr |

| Molecular Weight | 313.8 g/mol | 350.3 g/mol | 394.73 g/mol |

| Appearance | Solid at room temperature | Not specified | Not specified |

| LogP | 3.918 | Not specified | Not specified |

| Hydrogen Bond Donor Count | 1 | Not specified | Not specified |

| Hydrogen Bond Acceptor Count | 2 | Not specified | Not specified |

| Elimination Half-life | ~10 hours | Not specified | Not specified |

Mechanism of Action

Ecopipam is a selective antagonist of the D1-like dopamine receptors, which include the D1 and D5 subtypes.[2] These receptors are Gs-coupled and their activation leads to a cascade of downstream signaling events. By blocking these receptors, ecopipam inhibits the actions of dopamine.

Dopamine D1/D5 Receptor Signaling Pathway

The binding of dopamine to D1/D5 receptors activates the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB, influencing gene expression and neuronal function.

Receptor Binding Affinity and Selectivity

Ecopipam exhibits high affinity for D1 and D5 receptors with significantly lower affinity for other receptor types, highlighting its selectivity.

Table 2: Receptor Binding Affinity (Ki) of Ecopipam

| Receptor | Ki (nM) |

| Dopamine D1 | 1.2 |

| Dopamine D5 | 2.0 |

| Dopamine D2 | 980 |

| Dopamine D4 | 5520 |

| 5-HT₂ | 80 |

| α2a | 731 |

Preclinical and Clinical Efficacy

Ecopipam has been evaluated in various preclinical models and clinical trials for several conditions, most notably Tourette Syndrome.

Tourette Syndrome Clinical Trials

Multiple clinical trials have demonstrated the efficacy of ecopipam in reducing tics in patients with Tourette Syndrome.

Table 3: Summary of Efficacy Data from Ecopipam Clinical Trials in Tourette Syndrome

| Trial Phase | Primary Endpoint | Result | p-value | Reference |

| Phase 2b | Mean change in Yale Global Tic Severity Scale (YGTSS) Total Tic Score at 12 weeks | -3.44 (least squares mean difference vs. placebo) | 0.01 | [3] |

| Phase 2b | Improvement in Clinical Global Impression of Tourette Syndrome Severity | Greater in ecopipam group | 0.03 | [3] |

| Crossover Study | Reduction in YGTSS Total Tic Score at 30 days | -3.2 (mean difference vs. placebo) | 0.033 | [4] |

| Phase 3 | Time to relapse in pediatric subjects | 41.9% relapse with ecopipam vs. 68.1% with placebo (Hazard Ratio: 0.5) | 0.0084 | [5] |

| Phase 3 | Time to relapse in pediatric and adult subjects | 41.2% relapse with ecopipam vs. 67.9% with placebo (Hazard Ratio: 0.5) | 0.0050 | [5] |

Effect on Body Weight

In contrast to many D2 receptor antagonists used for Tourette Syndrome, clinical trials have not associated ecopipam with weight gain. In some studies, subjects on placebo experienced more weight gain than those on ecopipam.[3][6]

Safety and Tolerability

Ecopipam has been generally well-tolerated in clinical trials. The most common adverse events are related to the central nervous system.

Table 4: Common Adverse Events Reported in Ecopipam Clinical Trials for Tourette Syndrome

| Adverse Event | Frequency (%) in Ecopipam Group (Phase 2b) | Frequency (%) in Ecopipam Group (Phase 3) |

| Headache | 15.8 | 9.7 |

| Insomnia | 14.5 | 7.4 |

| Fatigue | 7.9 | 5.6 |

| Somnolence | 7.9 | 11.1 |

| Anxiety | Not specified | 9.7 |

Importantly, clinical trials have not identified significant metabolic or electrocardiogram changes associated with ecopipam treatment.[3]

Experimental Protocols

General Protocol for a Randomized, Double-Blind, Placebo-Controlled Trial in Tourette Syndrome

The following provides a generalized workflow for a clinical trial evaluating ecopipam for Tourette Syndrome, based on published study designs.[3][4][6]

References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. Ecopipam for Tourette Syndrome: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ecopipam, a D1 receptor antagonist, for treatment of tourette syndrome in children: A randomized, placebo-controlled crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. emalexbiosciences.com [emalexbiosciences.com]

- 6. publications.aap.org [publications.aap.org]

Early In Vitro Profile of Ecopipam Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecopipam (formerly known as SCH 39166) is a selective antagonist of the D1-like dopamine receptors (D1 and D5). Its unique pharmacological profile, distinguishing it from D2 receptor antagonists, has prompted investigation into its therapeutic potential for a variety of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the early in vitro studies that characterized the foundational pharmacology of Ecopipam hydrobromide. The data presented herein is crucial for understanding its mechanism of action and for guiding further research and development.

Core Data Summary

The following tables summarize the key quantitative data from early in vitro evaluations of Ecopipam (SCH 39166).

Table 1: Receptor Binding Affinity of Ecopipam (SCH 39166)

| Receptor Target | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Dopamine D1 | [3H]SCH 23390 | Rat Striatum | 3.6 | [1][2] |

| Dopamine D1 | [3H]SCH 39166 | Rat Brain | Low nM range | [3] |

| Dopamine D2 | [3H]Spiperone | Rat Striatum | > 1000 | [1][2] |

| Serotonin 5-HT2 | [3H]Ketanserin | Not Specified | > 300 | [1][2] |

Note: Ki (inhibitory constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity of Ecopipam (SCH 39166)

| Assay | Agonist | Tissue/Cell Line | Ki (nM) | Effect | Reference |

| Adenylate Cyclase | Dopamine | Not Specified | 9.1 | Antagonist | [1][2] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity of Ecopipam for various neurotransmitter receptors.

General Protocol for [3H]SCH 23390 Competition Binding Assay:

-

Tissue Preparation: Membranes from rat striatum were prepared.

-

Assay Buffer: Details of the buffer composition were not specified in the reviewed abstracts.

-

Incubation: Membranes were incubated with a fixed concentration of the D1-selective radioligand [3H]SCH 23390 and varying concentrations of Ecopipam (SCH 39166).

-

Separation of Bound and Free Ligand: The incubation mixture was filtered to separate the membrane-bound radioligand from the unbound radioligand.

-

Detection: The amount of radioactivity on the filters was quantified using liquid scintillation counting.

-

Data Analysis: The concentration of Ecopipam that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated from the IC50 value using the Cheng-Prusoff equation.

Protocol for [3H]SCH 39166 Binding Assay:

-

Radioligand: [3H]SCH 39166 was used as the D1-selective radioligand.

-

Binding Characteristics: The binding of [3H]SCH 39166 to D1 receptors was found to be saturable and of high affinity, with a KD of 0.79 nM.[4]

-

Competition Studies: D1-selective antagonists like SCH 23390 were able to displace the binding of [3H]SCH 39166 with nanomolar affinities, while antagonists for other receptors showed poor affinity.[4]

Functional Assays

Objective: To assess the functional effect of Ecopipam on receptor-mediated signaling pathways.

General Protocol for Dopamine-Stimulated Adenylate Cyclase Assay:

-

Principle: This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) stimulated by a dopamine agonist.

-

Cell/Tissue Preparation: The specific cell line or tissue preparation was not detailed in the reviewed abstracts.

-

Assay Procedure: The prepared cells or tissues were incubated with dopamine (to stimulate adenylate cyclase) in the presence of varying concentrations of Ecopipam.

-

cAMP Measurement: The amount of cAMP produced was quantified.

-

Data Analysis: The concentration of Ecopipam that inhibits 50% of the dopamine-stimulated cAMP production (IC50) was determined, and the Ki value was calculated. Ecopipam was found to block dopamine-stimulated adenylate cyclase with a Ki of 9.1 nM.[1][2]

Visualizations

Dopamine D1 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the dopamine D1 receptor, which is antagonized by Ecopipam.

Caption: Dopamine D1 Receptor Signaling Pathway Antagonized by Ecopipam.

Experimental Workflow for In Vitro Antagonist Characterization

The following diagram outlines a typical workflow for the in vitro characterization of a G-protein coupled receptor (GPCR) antagonist like Ecopipam.

Caption: In Vitro Workflow for GPCR Antagonist Characterization.

References

- 1. Pharmacological profile of SCH39166: a dopamine D1 selective benzonaphthazepine with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [3H]SCH39166, a D1 dopamine receptor antagonist: binding characteristics and localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of SCH 39166, a novel dopamine D1 receptor antagonist, on [3H]acetylcholine release in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

Ecopipam Hydrobromide and the Brain: An In-Depth Technical Guide on Blood-Brain Barrier Permeability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecopipam (SCH 39166) is a first-in-class selective dopamine D1/D5 receptor antagonist currently under investigation for various neurological and psychiatric disorders, including Tourette syndrome.[1][2][3] Its therapeutic efficacy in these central nervous system (CNS) conditions inherently relies on its ability to cross the blood-brain barrier (BBB) and engage its target receptors in the brain. This technical guide provides a comprehensive overview of the available information regarding the BBB permeability of Ecopipam hydrobromide, details established experimental protocols for assessing such permeability, and visualizes relevant pathways and workflows.

While clinical studies have demonstrated Ecopipam's effects on the CNS, specific quantitative data on its BBB permeability, such as brain-to-plasma concentration ratios (logBB) or in vitro permeability assay results, are not extensively published in publicly available literature. However, preclinical studies in animal models have been conducted to assess its systemic exposure and effects on the CNS. For instance, a study in juvenile rats involved the administration of Ecopipam HCl to provide toxicokinetic exposure data for both Ecopipam and its metabolite, EBS-101-40853, although specific brain concentration data from this study is not detailed.[1]

Physicochemical Properties

A drug's ability to cross the BBB is significantly influenced by its physicochemical properties. Key parameters include molecular weight (MW) and lipophilicity (logP).

| Property | Value | Source |

| Molecular Weight | 313.8 g/mol | [4] |

| Molecular Formula | C₁₉H₂₀ClNO | [4] |

| logP (Predicted) | 4.4 | [4] |

Note: The logP value is a computed prediction and may not reflect experimental values.

Experimental Protocols for Assessing Blood-Brain Barrier Permeability

The following are detailed methodologies for key experiments that are standardly used to evaluate the BBB permeability of drug candidates like Ecopipam.

In Vivo Assessment: Animal Pharmacokinetic Studies

Objective: To determine the concentration of Ecopipam and its metabolites in the plasma and brain tissue of animal models over time, allowing for the calculation of the brain-to-plasma concentration ratio.

Experimental Workflow:

Caption: Workflow for in vivo assessment of Ecopipam BBB permeability.

Methodology:

-

Animal Model: Male Sprague Dawley rats are commonly used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

-

Dosing: this compound is administered, typically via oral gavage, at various dose levels (e.g., 6, 36, or 216 mg/kg/day as in the juvenile rat study).[1]

-

Sample Collection:

-

Blood samples are collected serially from the tail vein at predetermined time points post-dosing into tubes containing an anticoagulant.

-

At the end of the study, animals are euthanized, and brains are rapidly excised.

-

-

Sample Processing:

-

Blood is centrifuged to separate plasma.

-

Brain tissue is weighed and homogenized in a suitable buffer.

-

-

Quantification:

-

Data Analysis:

-

Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) are calculated for both plasma and brain.

-

The brain-to-plasma concentration ratio (Kp) is determined by dividing the AUC in the brain by the AUC in the plasma.

-

In Vitro Assessment: BBB Models

Objective: To assess the passive permeability and the potential for active transport of Ecopipam across a cell-based model of the BBB.

Experimental Workflow:

Caption: Workflow for in vitro BBB permeability and efflux assessment.

Methodology:

-

Cell Culture: Immortalized human cerebral microvascular endothelial cells (hCMEC/D3) are cultured on microporous membranes of Transwell inserts.[7]

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transendothelial electrical resistance (TEER).

-

Permeability Assay:

-

Ecopipam is added to the apical (A, blood side) or basolateral (B, brain side) chamber.

-

Samples are collected from the receiver chamber at various time points.

-

-

Quantification: Ecopipam concentrations in the collected samples are determined by LC-MS/MS.

-

Data Analysis:

-

The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions.

-

The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if Ecopipam is a substrate for efflux transporters like P-glycoprotein (P-gp). An efflux ratio greater than 2 suggests active efflux.[8][9]

-

Mechanism of Action and Signaling Pathway

Ecopipam is a selective antagonist of the D1-like family of dopamine receptors (D1 and D5). Its therapeutic effect in conditions like Tourette syndrome is believed to be mediated by the modulation of dopamine signaling pathways in the brain.

Caption: Ecopipam's antagonism of the D1 receptor signaling pathway.

Conclusion

References

- 1. neurology.org [neurology.org]

- 2. publications.aap.org [publications.aap.org]

- 3. Ecopipam, a D1 receptor antagonist, for treatment of tourette syndrome in children: A randomized, placebo-controlled crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ecopipam | C19H20ClNO | CID 107930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. In vitro p-glycoprotein inhibition assays for assessment of clinical drug interaction potential of new drug candidates: a recommendation for probe substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. criver.com [criver.com]

Ecopipam Hydrobromide in Rodents: A Pharmacokinetic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecopipam (formerly known as SCH-39166) is a selective dopamine D1 and D5 receptor antagonist that has been investigated for various central nervous system disorders. Understanding its pharmacokinetic profile in preclinical rodent models is crucial for interpreting pharmacological data and designing clinical studies. This technical guide synthesizes the available information on the absorption, distribution, metabolism, and excretion (ADME) of Ecopipam hydrobromide in rats and mice, providing a foundational understanding for researchers in the field.

Pharmacokinetic Parameters in Rats

Following subcutaneous administration in rats, Ecopipam (SCH-39166) exhibits a relatively short elimination half-life of approximately 1.5 to 2.5 hours in both plasma and brain tissue[1]. Interestingly, the pharmacokinetics of Ecopipam in rats appear to be non-linear. A tenfold increase in the subcutaneous dose (from 0.25 mg/kg to 2.5 mg/kg) resulted in only a two- to five-fold increase in the maximum concentrations observed in plasma and brain[1]. This suggests that processes such as absorption, distribution, metabolism, or excretion may become saturated at higher doses.

Oral administration of Ecopipam in rats reveals significant first-pass metabolism. A large proportion of the drug is conjugated after oral delivery. Furthermore, Ecopipam is metabolized to its N-desmethyl analog, SCH 40853[2].

The following table summarizes the available qualitative and semi-quantitative pharmacokinetic information for Ecopipam in rats.

| Parameter | Route of Administration | Observation in Rats | Citation |

| Elimination Half-life (t½) | Subcutaneous | ~ 1.5 - 2.5 hours (in plasma and brain) | [1] |

| Dose Proportionality | Subcutaneous | Non-linear; a 10x dose increase leads to a 2-5x increase in Cmax. | [1] |

| Metabolism | Oral | Subject to significant first-pass metabolism, including conjugation and N-demethylation to SCH 40853. | [2] |

| Brain Penetration | Subcutaneous & Oral | Brain concentrations of unconjugated drug are approximately 5-fold higher than plasma concentrations. | [2] |

Brain Distribution

A notable feature of Ecopipam is its ability to penetrate the blood-brain barrier. Studies in rats have shown that concentrations of unconjugated Ecopipam in the brain are approximately five times higher than the corresponding concentrations in plasma[2]. This is consistent for both subcutaneous and oral routes of administration and indicates efficient transport into the central nervous system. A strong positive correlation exists between the plasma and brain concentrations of the unconjugated drug, suggesting that plasma levels can be a reliable indicator of brain exposure[2].

Metabolism

The metabolism of Ecopipam, particularly after oral administration in rats, is a critical aspect of its pharmacokinetic profile. The drug undergoes substantial first-pass metabolism, which includes two primary pathways: conjugation and N-demethylation.

Metabolic pathways of Ecopipam in rats.

Experimental Methodologies

Detailed experimental protocols for the rodent pharmacokinetic studies of Ecopipam are not extensively published. However, based on the available literature, a general understanding of the methods employed can be outlined.

Animal Models:

-

Studies have utilized rat models to investigate the pharmacokinetic profile of Ecopipam[1][2]. The specific strains used are not consistently reported.

Drug Administration:

Sample Collection and Analysis:

-

Blood and brain tissue samples were collected at various time points post-administration to determine drug concentrations[1][2].

-

A gas chromatographic method was developed and used for the quantification of SCH-39166 in rat brain and plasma[1].

The following diagram illustrates a generalized workflow for a rodent pharmacokinetic study.

Generalized experimental workflow for rodent pharmacokinetic studies.

Conclusion

The available data indicates that this compound has a pharmacokinetic profile in rodents characterized by a relatively short half-life, non-linear kinetics at higher doses, significant first-pass metabolism following oral administration, and excellent brain penetration. The primary metabolic pathways in rats involve conjugation and N-demethylation. While this guide provides a summary of the known characteristics, it is important to note the absence of detailed, publicly available quantitative pharmacokinetic data (Cmax, AUC) and comprehensive experimental protocols. Further research and publication of these details would be invaluable to the scientific community for a more complete understanding of Ecopipam's behavior in preclinical models.

References

- 1. Quantification of SCH 39166, a novel selective D1 dopamine receptor antagonist, in rat brain and blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of plasma and brain concentrations of SCH 39166 and their correlation to conditioned avoidance behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Ecopipam Hydrobromide for Tourette Syndrome: A Foundational Research Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tourette Syndrome (TS) is a complex neurodevelopmental disorder characterized by involuntary motor and phonic tics. Foundational research has implicated hyperactivity in the brain's dopamine system, particularly within the cortico-striato-thalamo-cortical (CSTC) circuits, as a key pathophysiological driver. While traditional treatments have focused on antagonizing the dopamine D2 receptor, these are often associated with significant side effects, including metabolic issues and movement disorders. Ecopipam (SCH 39166) represents a novel therapeutic approach, acting as a selective antagonist of the dopamine D1 and D5 receptors. This technical guide provides an in-depth review of the core foundational research that has established the scientific rationale for developing ecopipam for the treatment of Tourette Syndrome. It details the drug's mechanism of action, preclinical receptor binding profile, efficacy in animal models of tic-related behaviors, and the methodologies and outcomes of key clinical trials.

Mechanism of Action: Selective D1/D5 Receptor Antagonism

Ecopipam's therapeutic potential in Tourette Syndrome stems from its high affinity and selective antagonism of the D1-like family of dopamine receptors (D1 and D5).[1][2] These receptors are predominantly expressed in the "direct pathway" of the basal ganglia, a key component of the CSTC circuitry that is believed to be overactive in TS.

D1 receptors are G-protein coupled receptors that, upon stimulation by dopamine, activate the Gs/olf α-subunit. This initiates a signaling cascade involving adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). Phosphorylated DARPP-32 inhibits protein phosphatase-1, leading to a state of increased neuronal excitability in the direct pathway. By blocking the D1 receptor, ecopipam interrupts this cascade, thereby reducing the hypersensitivity to dopamine and normalizing the aberrant neuronal signaling that is thought to drive tic generation.

Preclinical Foundational Research

In Vitro Receptor Binding Affinity

The foundational pharmacological profile of ecopipam was established through in vitro radioligand binding assays. These experiments confirmed its high affinity for D1-like receptors and substantially lower affinity for D2-like and other receptors, establishing its selectivity.

Data Presentation: Receptor Binding Affinity of Ecopipam (SCH 39166)

| Receptor Subtype | Species | Ki (nM) | Selectivity Fold (vs. D1) |

| Dopamine D1 | Human | 1.2 | - |

| Dopamine D5 | Human | 2.0 | ~1.7x |

| Dopamine D2 | Human | 980 - 1240 | ~817x - 1033x |

| Dopamine D4 | Human | 5520 | ~4600x |

| 5-HT2 Receptor | - | 80 | ~67x |

| α2a-Adrenergic Receptor | - | 730 | ~608x |

| Data sourced from MedChemExpress and BenchChem technical datasheets referencing primary literature.[2][3] |

Experimental Protocol: Radioligand Binding Assay

This protocol provides a generalized workflow for determining the inhibitor constant (Ki) of a test compound like ecopipam.

Protocol Steps:

-

Preparation: Cell membranes from a stable cell line expressing the human dopamine receptor of interest (e.g., D1) are prepared via homogenization and centrifugation. A selective radioligand, such as [³H]SCH 23390 for D1/D5 receptors, and serial dilutions of ecopipam are prepared in a suitable assay buffer.[2]

-

Incubation: The cell membranes, a fixed concentration of the radioligand, and varying concentrations of ecopipam are incubated together in 96-well plates to allow binding to reach equilibrium. Control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled competitor) are included.[2]

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution. Filters are then washed with ice-cold buffer.

-

Quantification: The amount of radioactivity trapped on each filter is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as the percentage of specific binding versus the logarithm of the ecopipam concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value. The Ki value is then calculated using the Cheng-Prusoff equation.[2]

In Vivo Animal Models: Dopamine Agonist-Induced Stereotypy

To assess the functional D1 receptor antagonism in vivo, preclinical studies often employ dopamine agonist-induced stereotypy models in rodents. Stereotypies are repetitive, purposeless movements (e.g., gnawing, sniffing, licking) that can be induced by drugs that increase dopamine signaling, such as apomorphine (a non-selective dopamine agonist). These behaviors are considered a relevant animal model for the repetitive motor aspects of disorders like Tourette Syndrome. Research has shown that ecopipam effectively counters apomorphine-induced stereotypy in rats, demonstrating its functional antagonism of dopamine pathways in a living system.[1]

Data Presentation: Effect of Ecopipam on Apomorphine-Induced Stereotypy

| Animal Model | Dopamine Agonist | Ecopipam Dose (oral) | Outcome | Reference |

| Rat | Apomorphine | 10 mg/kg | Counteracted apomorphine-induced stereotypy | [1] |

Experimental Protocol: Apomorphine-Induced Stereotypy in Rats

This protocol outlines a typical procedure for evaluating the efficacy of a test compound like ecopipam in a dopamine agonist-induced stereotypy model.

-

Animal Acclimation: Male Wistar or Sprague-Dawley rats are housed under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water) and are acclimated to the testing environment for several days before the experiment.

-

Habituation: On the test day, animals are placed individually into observation cages (e.g., transparent Plexiglas arenas) and allowed to habituate for a period of 30-60 minutes.

-

Drug Administration:

-

The test group receives a predetermined oral dose of ecopipam (e.g., 10 mg/kg).[1]

-

The control group receives a vehicle solution.

-

A pretreatment period (e.g., 60 minutes) is allowed for the oral compound to be absorbed.

-

-

Induction of Stereotypy: All animals are administered a subcutaneous (s.c.) injection of apomorphine (e.g., 0.5 - 5 mg/kg) to induce stereotyped behaviors.[4][5]

-

Behavioral Scoring: Immediately following apomorphine injection, animal behavior is recorded for a set duration (e.g., 60-120 minutes). A trained observer, blind to the treatment conditions, scores the intensity of stereotyped behaviors at regular intervals (e.g., every 5 minutes). A common scoring scale is used:

-

0: Asleep or stationary

-

1: Active, but no stereotypy

-

2: Intermittent sniffing or head movements

-

3: Continuous sniffing, licking, or head movements

-

4: Intermittent gnawing of the cage

-

5: Continuous and intense gnawing, licking, or biting

-

-

Data Analysis: The stereotypy scores are summed over the observation period for each animal. Statistical analysis (e.g., ANOVA or t-test) is used to compare the mean stereotypy scores between the ecopipam-treated group and the vehicle-treated control group.

Clinical Research in Tourette Syndrome

The promising preclinical profile of ecopipam led to its evaluation in clinical trials for Tourette Syndrome. Multiple studies have demonstrated its efficacy in reducing tic severity with a favorable safety profile compared to D2 antagonists.

Key Clinical Trial Data

Multiple randomized, double-blind, placebo-controlled trials have provided robust evidence for ecopipam's efficacy and safety.

Data Presentation: Efficacy of Ecopipam in Pediatric Tourette Syndrome (Phase 2b Trial)

| Parameter | Ecopipam (n=76) | Placebo (n=77) | Mean Difference (95% CI) | P-value |

| Change in YGTSS Total Tic Score from Baseline to 12 Weeks | - | - | -3.44 (-6.09 to -0.79) | 0.01 |

| Data from a multicenter, randomized, double-blind, placebo-controlled, phase 2b trial.[6] |

Data Presentation: Safety and Tolerability of Ecopipam (Phase 2b Trial)

| Adverse Event | Ecopipam (n=76) | Placebo (n=77) |

| Headache | 15.8% | - |

| Insomnia | 14.5% | - |

| Fatigue | 7.9% | - |

| Somnolence | 7.9% | - |

| Most common adverse events reported in the ecopipam group. The study noted no significant weight gain or metabolic changes associated with ecopipam.[6] |

Experimental Protocol: Randomized Withdrawal Clinical Trial (Phase 3 Design)

This protocol describes the design of a Phase 3, multicenter, double-blind, placebo-controlled, randomized withdrawal study to evaluate the maintenance of efficacy and safety of ecopipam.

-

Screening Period (28 days): Potential participants are screened against inclusion and exclusion criteria.

-

Open-Label Stabilization Period (12 weeks): All eligible participants receive ecopipam.

-

Titration Phase (4 weeks): The dose is gradually increased to a target steady-state dose (e.g., 1.8 mg/kg/day).[7]

-

Maintenance Phase (8 weeks): Participants continue on the target dose.

-

-

Response Assessment: At the end of the 12-week open-label period, participants are assessed for response, typically defined as a ≥25% improvement in the YGTSS-TTS.

-

Randomization: Responders are randomized in a 1:1 ratio to either continue receiving ecopipam or switch to a matching placebo. This phase is double-blind.

-

Randomized-Withdrawal Period (12 weeks): Participants are monitored for relapse.

-

Primary Endpoint: Time to relapse. Relapse is defined as a significant loss of the improvement gained during the open-label phase (e.g., ≥50% loss of YGTSS-TTS improvement) or the need for rescue medication.[7]

-

Secondary Endpoints: Safety and tolerability, changes in quality of life scores.

-

-

Data Analysis: The primary analysis is typically a time-to-event analysis (e.g., Kaplan-Meier curves and a log-rank test) comparing the time to relapse between the ecopipam and placebo groups.

Conclusion

The foundational research on ecopipam hydrobromide provides a strong scientific and clinical basis for its development as a targeted therapy for Tourette Syndrome. Its selective antagonism of the dopamine D1/D5 receptors offers a distinct mechanism of action compared to traditional D2 antagonists. Preclinical studies have firmly established its receptor binding profile and its in vivo efficacy in relevant animal models. Subsequent randomized controlled clinical trials have demonstrated a statistically significant and clinically meaningful reduction in tic severity in children and adolescents with TS.[6] The safety profile of ecopipam, notably the absence of significant weight gain and metabolic side effects commonly associated with antipsychotics, further supports its potential as a valuable therapeutic option for individuals with Tourette Syndrome.[6]

References

- 1. Ecopipam | dopamine D1/D5 receptor antagonist | CAS# 112108-01-7 |Tourette's Syndrome| InvivoChem [invivochem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Apomorphine-induced behavioural sensitization in rats: individual differences, role of dopamine and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Locomotor activity and stereotypy in rats following repeated apomorphine treatments at 1-, 3-, or 7-day intervals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ecopipam | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide to the Investigational History of Ecopipam Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ecopipam hydrobromide (formerly SCH-39166), a first-in-class selective dopamine D1/D5 receptor antagonist, has been the subject of extensive clinical investigation for a range of neurological and psychiatric disorders. Its unique mechanism of action, which differentiates it from the more common D2 receptor antagonists, has positioned it as a promising therapeutic candidate for conditions believed to be associated with dopamine dysregulation. This technical guide provides a comprehensive overview of the investigational history of ecopipam, with a focus on its clinical development in Tourette syndrome, stuttering, and Lesch-Nyhan disease. The document details the methodologies of key clinical trials, summarizes the available quantitative data on efficacy and safety, and illustrates the underlying signaling pathways and experimental workflows.

Mechanism of Action: D1/D5 Receptor Antagonism

Ecopipam exerts its therapeutic effects by selectively blocking dopamine signaling at the D1 and D5 receptors.[1] These receptors are Gαs/olf-coupled G-protein coupled receptors (GPCRs) that, upon stimulation by dopamine, activate adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP). The subsequent activation of protein kinase A (PKA) initiates a signaling cascade that modulates neuronal excitability and gene expression. Key downstream effectors in this pathway include the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32) and the extracellular signal-regulated kinase (ERK). By antagonizing the D1/D5 receptors, ecopipam is thought to normalize dopamine-mediated neurotransmission in brain regions implicated in the pathophysiology of disorders like Tourette syndrome.[2][3]

Clinical Development Program

Ecopipam has been investigated in multiple clinical trials for various indications. The most robust data comes from its development for Tourette syndrome. Exploratory studies have also been conducted for stuttering and Lesch-Nyhan disease.

Tourette Syndrome

The clinical development of ecopipam for Tourette syndrome has progressed to Phase 3 studies, with promising results in reducing tic severity.

This multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase 2b study was designed to evaluate the efficacy and safety of ecopipam in children and adolescents with Tourette syndrome.[4]

Experimental Protocol:

-

Participants: Approximately 150 children and adolescents (aged >6 to <18 years) with a Yale Global Tic Severity Scale - Total Tic Score (YGTSS-TTS) of ≥20.[4][5]

-

Intervention: Participants were randomized 1:1 to receive either ecopipam (target dose of 2 mg/kg/day) or a matching placebo.[5]

-

Study Periods: The trial consisted of a 12-week treatment period.[2][5]

-

Primary Outcome: The primary efficacy endpoint was the change from baseline in the YGTSS-TTS at week 12.[2]

-

Secondary Outcome: A key secondary endpoint was the change from baseline in the Clinical Global Impression of Tourette Syndrome Severity (CGI-TS-S).[2]

Efficacy and Safety Data:

| Outcome Measure | Ecopipam | Placebo | p-value |

| Primary Endpoint | |||

| Mean Change in YGTSS-TTS from Baseline to Week 12 | -30% reduction | 0.01[2][6] | |

| Secondary Endpoint | |||

| Improvement in CGI-TS-S | Statistically significant improvement | No significant improvement | 0.03[2][6] |

| Adverse Event | Ecopipam (%) |

| Headache | 15.8[2][4] |

| Insomnia | 14.5[2][4] |

| Fatigue | 7.9[2][4] |

| Somnolence | 7.9[2][4] |

Note: This table summarizes the main findings. For a complete dataset, refer to the original publication.

Building on the positive Phase 2b results, a Phase 3 study was initiated to further evaluate the efficacy and safety of ecopipam in a larger population of children, adolescents, and adults with Tourette syndrome.[7]

Experimental Protocol:

-

Participants: A total of 216 participants (167 pediatric and 49 adult) with Tourette's Disorder.[3][7][8]

-

Study Design: A multicenter, double-blind, placebo-controlled, randomized withdrawal design.[7]

-

Study Periods:

-

Primary Outcome: The primary efficacy endpoint was the time to relapse in pediatric subjects during the randomized withdrawal period.[3][7]

-

Secondary Outcome: The secondary endpoint was the time to relapse in the overall population (pediatric and adult subjects).[3]

Efficacy and Safety Data:

| Outcome Measure | Ecopipam (%) | Placebo (%) | p-value | Hazard Ratio (95% CI) |

| Primary Endpoint (Pediatric) | ||||

| Relapse Rate | 41.9 | 68.1 | 0.0084[1][3] | 0.5 (0.3-0.8)[1][3] |

| Secondary Endpoint (Overall) | ||||

| Relapse Rate | 41.2 | 67.9 | 0.0050[1][3] | 0.5 (0.3-0.8)[1][3] |

| Adverse Event | Ecopipam (%) |

| Somnolence | 10.2[3][8] |

| Insomnia | 7.4[3][8] |

| Anxiety | 6.0[3][8] |

| Fatigue | 5.6[3][8] |

| Headache | 5.1[3] |

Note: This table summarizes the main findings. For a complete dataset, refer to the original publication.

Stuttering (Childhood-Onset Fluency Disorder)

Ecopipam has also been investigated for the treatment of stuttering in adults.

This was a multicenter, randomized, double-blind, placebo-controlled, parallel-group, Phase 2 exploratory study in adults with childhood-onset fluency disorder.[9]

Experimental Protocol:

-

Participants: Adults with a diagnosis of childhood-onset fluency disorder.[9]

-

Intervention: Participants were randomized 1:1 to receive either ecopipam (target dose of ~2 mg/kg/day) or a matching placebo.[9]

-

Study Periods: The trial consisted of a 12-week treatment period, which included a 4-week titration phase followed by an 8-week maintenance phase.[9]

-

Primary Outcome: The primary outcome measures were not explicitly stated in the available search results, but were likely related to improvements in speech fluency.

Efficacy and Safety Data:

An open-label pilot study preceding the "Speak Freely" trial showed that ecopipam was well-tolerated and a majority of participants demonstrated improvement in their stuttering.[10] The results of the Phase 2 "Speak Freely" trial have been completed, but detailed quantitative data from the search results is not available.[11]

Lesch-Nyhan Disease

Ecopipam has been explored as a potential treatment for the self-injurious behaviors associated with Lesch-Nyhan disease.

Clinical Trial Information:

Information on a specific, large-scale clinical trial for Lesch-Nyhan disease is limited in the provided search results. However, it is mentioned that ecopipam is under development for this indication.[12]

Pharmacokinetics

While detailed pharmacokinetic data from dedicated Phase 1 studies is not fully available in the public domain, some information has been reported. Early Phase 1 studies in healthy volunteers were conducted to establish the absorption, distribution, metabolism, and excretion (ADME) profile of ecopipam.[13] One source indicates an elimination half-life of approximately 10 hours.[12] These early studies were crucial for determining the dosing regimens used in later-phase clinical trials.[13]

Regulatory Status

Ecopipam has received Orphan Drug and Fast Track designations from the U.S. Food and Drug Administration (FDA) for the treatment of Tourette syndrome.[2][14] Following the positive results of the Phase 3 trial, the sponsoring company, Emalex Biosciences, has announced its intention to submit a New Drug Application (NDA) to the FDA.[8]

Conclusion

The investigational history of this compound demonstrates a systematic and progressive clinical development program, particularly for the treatment of Tourette syndrome. The consistent findings of efficacy in reducing tics, coupled with a generally favorable safety profile that appears to avoid some of the common adverse effects of D2 receptor antagonists, position ecopipam as a potentially valuable new therapeutic option. Further data from ongoing and future studies will continue to refine our understanding of its clinical utility across a spectrum of neurological and psychiatric disorders. The information presented in this guide provides a comprehensive foundation for researchers and drug development professionals interested in the science and clinical application of this novel D1/D5 receptor antagonist.

References

- 1. psychiatrictimes.com [psychiatrictimes.com]

- 2. emalexbiosciences.com [emalexbiosciences.com]

- 3. emalexbiosciences.com [emalexbiosciences.com]

- 4. publications.aap.org [publications.aap.org]

- 5. Ecopipam, a D1 receptor antagonist, for treatment of tourette syndrome in children: A randomized, placebo-controlled crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Emalex Biosciences Publishes Phase 2b Results for Tourette Syndrome Candidate in Pediatrics [prnewswire.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. neurologylive.com [neurologylive.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. scispace.com [scispace.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Ecopipam - Wikipedia [en.wikipedia.org]

- 13. What clinical trials have been conducted for Ecopipam? [synapse.patsnap.com]

- 14. emalexbiosciences.com [emalexbiosciences.com]

Methodological & Application

Ecopipam Hydrobromide for In Vivo Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecopipam, also known by its developmental code SCH-39166, is a first-in-class selective antagonist of the D1-like dopamine receptor family (D1 and D5 subtypes).[1] Unlike many antipsychotics that target the D2 receptor family, Ecopipam's unique mechanism of action offers a promising avenue for investigating the role of D1 receptor signaling in various physiological and pathological processes. These application notes provide a summary of dosages and detailed protocols for the use of Ecopipam hydrobromide in preclinical in vivo animal studies, particularly in rodents.

Data Presentation: this compound Dosage in Animal Models

The following tables summarize the effective dosages of Ecopipam (SCH-39166) reported in various in vivo animal models. It is crucial to note that optimal dosage can vary depending on the animal species, strain, age, sex, and the specific experimental paradigm. Therefore, pilot studies are recommended to determine the most effective dose for your specific research question.

Table 1: Ecopipam Dosage in Rat Models

| Animal Model | Dosage Range | Route of Administration | Frequency | Observed Effects |

| Conditioned Avoidance Responding | 10 mg/kg | Oral (p.o.) | Single dose | Inhibition of conditioned avoidance responding |

| Apomorphine-Induced Stereotypy | 10 mg/kg | Oral (p.o.) | Single dose | Antagonism of apomorphine-induced stereotyped behaviors |

| Nicotine-Induced Reinforcement | 0.003 - 0.3 mg/kg | Subcutaneous (s.c.) | Single dose | Abolished nicotine-induced enhancement of a sensory reinforcer |

| Acetylcholine Release in Striatum | 1 - 10 µM (local perfusion) | Reverse dialysis | Continuous | Dose-dependent decrease in acetylcholine release |

| Pharmacokinetic Studies | 0.25 - 2.5 mg/kg | Subcutaneous (s.c.) | Single dose | Elimination half-life of approximately 1.5-2.5 hours in plasma and brain |

Table 2: Ecopipam Dosage in Mouse Models

| Animal Model | Dosage Range | Route of Administration | Frequency | Observed Effects |

| Ethanol Reward | 0.025 - 0.2 mg/kg | Not specified | Single dose | Dose-dependent reduction in instrumental and consummatory responses for ethanol |

Table 3: Ecopipam Dosage in Non-Human Primate Models

| Animal Model | Dosage Range | Route of Administration | Frequency | Observed Effects |

| Squirrel Monkey (Conditioned Avoidance Responding) | 1.78 mg/kg | Oral (p.o.) | Single dose | Inhibition of conditioned avoidance responding |

Experimental Protocols

Preparation of this compound for In Vivo Administration

a) For Subcutaneous (s.c.) or Intraperitoneal (i.p.) Injection:

-

Vehicle: A common vehicle for this compound is a mixture of Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween 80, and saline.

-

Procedure:

-

Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dose and injection volume.

-

For a final formulation, a suggested ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline (v/v).

-

To prepare the injection solution, first add the required volume of the Ecopipam/DMSO stock solution to the PEG300 and mix thoroughly until clear.

-

Next, add the Tween 80 and mix until clear.

-

Finally, add the saline and mix until the solution is homogenous.

-

It is recommended to prepare this working solution fresh on the day of the experiment.

-

b) For Oral Gavage (p.o.):

-

Vehicle: this compound can be suspended in a 0.2% Carboxymethyl cellulose (CMC) solution or dissolved in a solution containing 0.25% Tween 80 and 0.5% CMC. To improve palatability for voluntary oral administration, a 10% sucrose solution can also be used.

-

Procedure for Suspension:

-

Weigh the required amount of this compound.

-

Prepare a 0.2% CMC solution by slowly adding CMC to sterile water while stirring.

-

Levigate the Ecopipam powder with a small amount of the vehicle to form a paste.

-

Gradually add the remaining vehicle while mixing to achieve a uniform suspension.

-

Ensure the suspension is well-mixed before each administration.

-

Apomorphine-Induced Stereotypy in Rats

This model is used to assess the central dopamine receptor agonistic or antagonistic activity of a compound. Apomorphine, a non-selective dopamine agonist, induces stereotyped behaviors such as sniffing, licking, and gnawing.

-

Animals: Male Wistar or Sprague-Dawley rats (200-250 g).

-

Materials:

-

This compound solution

-

Apomorphine hydrochloride solution (0.5 - 5 mg/kg in saline, prepared fresh)

-

Observation cages (e.g., transparent Plexiglas cylinders or boxes)

-

-

Procedure:

-

Acclimatize the rats to the observation cages for at least 30 minutes before the experiment.

-

Administer this compound or vehicle at the desired dose and route (e.g., 10 mg/kg, p.o.).

-

After a pre-determined pretreatment time (e.g., 60 minutes for oral administration), administer apomorphine hydrochloride (e.g., 1.21 mg/kg, s.c.).

-

Immediately after apomorphine injection, place the rat in the observation cage and record stereotyped behaviors for a period of 60-120 minutes. Observations are typically made at 5 or 10-minute intervals.

-

-

Scoring of Stereotypy: A commonly used scoring system is as follows:

-

0: Asleep or stationary

-

1: Active, but no stereotyped behavior

-

2: Intermittent sniffing, head movements

-

3: Continuous sniffing, periodic licking

-

4: Continuous licking, gnawing of the cage floor or walls

-

5: Intense, continuous licking and gnawing of a specific area

-

Two-Way Conditioned Avoidance Response (CAR) in Rats

The CAR test is a predictive model for antipsychotic activity. The animal learns to avoid an aversive stimulus (e.g., footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone).

-

Animals: Male Wistar or Sprague-Dawley rats (250-300 g).

-

Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric shock. Each compartment is equipped with a light and a sound generator to serve as conditioned stimuli (CS).

-

Procedure:

-

Training:

-

Place the rat in the shuttle box for a 5-minute acclimation period.

-

Initiate training trials. A typical trial consists of the presentation of a CS (e.g., a 3 kHz tone at 75 dB) for a maximum of 20 seconds.

-

If the rat moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered.

-

If the rat fails to move during the CS, an unconditioned stimulus (US; e.g., a 0.6 mA footshock) is delivered through the grid floor for a maximum of 10 seconds, co-terminating with the CS.

-

If the rat moves to the other compartment during the US presentation, it is recorded as an escape response.

-

The inter-trial interval should be randomized, averaging around 2 minutes.

-

Training sessions typically consist of 30 trials per day and continue for 5-10 days until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).

-

-

Testing:

-

On the test day, administer this compound or vehicle at the desired dose and route (e.g., 10 mg/kg, p.o.).

-

After the appropriate pretreatment time, place the rat in the shuttle box and conduct a test session identical to the training sessions.

-

Record the number of avoidance responses, escape responses, and escape failures. A selective suppression of avoidance responses without an increase in escape failures is indicative of antipsychotic-like activity.

-

-

Mandatory Visualizations

Dopamine D1 Receptor Signaling Pathway

Ecopipam acts as an antagonist at the D1 dopamine receptor, thereby inhibiting the downstream signaling cascade initiated by dopamine.

Caption: Dopamine D1 receptor signaling pathway and the antagonistic action of Ecopipam.

Experimental Workflow: Apomorphine-Induced Stereotypy Study

The following diagram illustrates the typical workflow for an in vivo study investigating the effect of Ecopipam on apomorphine-induced stereotypy.

Caption: Workflow for an apomorphine-induced stereotypy experiment.

Logical Relationship: Conditioned Avoidance Response (CAR) Trial

This diagram outlines the logical sequence of events within a single trial of the two-way conditioned avoidance response paradigm.

Caption: Logical flow of a single trial in a conditioned avoidance response task.

References

Application Notes and Protocols for Ecopipam Hydrobromide in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecopipam hydrobromide (also known as SCH 39166 hydrobromide) is a potent and selective antagonist of the dopamine D1/D5 receptors.[1] With high affinity for these receptors (Ki values of 1.2 nM and 2.0 nM for D1 and D5, respectively), it demonstrates significant selectivity over other dopamine receptor subtypes and serotonin receptors.[1] This selectivity makes Ecopipam a valuable tool for in vitro studies investigating the role of D1/D5 receptor signaling in various cellular processes. These application notes provide a detailed protocol for the proper dissolution and handling of this compound for use in cell culture experiments.

Data Presentation

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₁BrClNO | [2] |

| Molecular Weight | 394.73 g/mol | [2] |

| Solubility | Soluble in DMSO (up to 100 mM) | |

| Storage (Solid) | -20°C, sealed, away from moisture | [2] |

| Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | [2][3] |

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous/sterile Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of your cell cultures.

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.947 mg of this compound (Molecular Weight = 394.73 g/mol ).

-

Dissolution:

-

Add the weighed this compound to a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to achieve a 10 mM concentration. For 3.947 mg, add 1 mL of DMSO.

-

Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[4]

-

-

Aliquoting and Storage:

Dilution of this compound Stock Solution for Cell Culture

This protocol details the dilution of the 10 mM DMSO stock solution into cell culture medium to achieve the desired final working concentration. It is crucial to maintain a low final concentration of DMSO to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is recommended to keep it at or below 0.1% if possible.[5][6][7] A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed, complete cell culture medium

-

Sterile tubes for dilution

-

Calibrated pipettes

Procedure:

-

Determine Final Concentrations: Decide on the final concentrations of this compound and DMSO for your experiment. For this example, we will prepare a 10 µM working solution with a final DMSO concentration of 0.1%.

-

Intermediate Dilution (optional but recommended): To avoid precipitation and ensure accurate pipetting of small volumes, a serial dilution approach is recommended.[3]

-

Prepare an intermediate dilution of the 10 mM stock solution in sterile cell culture medium. For example, dilute the 10 mM stock 1:100 in medium to get a 100 µM solution (with 1% DMSO).

-

-

Final Dilution:

-

Add the appropriate volume of the intermediate solution to your final volume of cell culture medium. To achieve a 10 µM final concentration from a 100 µM intermediate, you would perform a 1:10 dilution. For example, add 1 mL of the 100 µM intermediate solution to 9 mL of fresh medium. The final DMSO concentration will be 0.1%.

-

Alternatively, to directly prepare a 10 µM working solution from the 10 mM stock, you would perform a 1:1000 dilution. For example, add 10 µL of the 10 mM stock to 10 mL of cell culture medium. This will result in a final DMSO concentration of 0.1%.

-

-

Mixing and Application: Gently mix the final working solution by inverting the tube or pipetting up and down. Add the solution to your cell cultures.

-

Stability Note: The stability of this compound in aqueous cell culture medium at 37°C for extended periods has not been extensively reported. It is recommended to prepare fresh working solutions for each experiment.[4]

Visualizations

Experimental Workflow for this compound Solution Preparation

Caption: Workflow for preparing this compound solutions.

Signaling Pathway of Dopamine D1/D5 Receptor Antagonism by Ecopipam

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.cn [medchemexpress.cn]

- 4. selleckchem.com [selleckchem.com]

- 5. lifetein.com [lifetein.com]

- 6. researchgate.net [researchgate.net]

- 7. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

Ecopipam Hydrobromide in Rodent Models of Compulsive Behavior: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Obsessive-compulsive and related disorders are characterized by repetitive, intrusive thoughts and compulsive behaviors. Rodent models are crucial for understanding the neurobiology of these conditions and for the preclinical assessment of novel therapeutics. The dopamine system, particularly the D1 receptor, is implicated in the modulation of goal-directed and repetitive behaviors.[1] Ecopipam (also known as SCH 39166) is a potent and selective D1 dopamine receptor antagonist.[2][3] Its investigation in Tourette Syndrome, which has a compulsive component, suggests a potential role in modulating such behaviors.[4][5]

These application notes provide standardized protocols for three widely used rodent models of compulsive-like behavior: the marble-burying test, the nestlet-shredding assay, and the signal-attenuation model. While specific quantitative data for Ecopipam in these models is not available in the public domain, these protocols can serve as a foundation for conducting such studies.

Mechanism of Action: Dopamine D1 Receptor Antagonism

Ecopipam's primary mechanism of action is the blockade of dopamine D1 receptors.[5] D1 receptors are G-protein coupled receptors that, upon stimulation by dopamine, activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This signaling cascade is crucial in the "direct pathway" of the basal ganglia, which is involved in the initiation and execution of motor programs. By antagonizing D1 receptors, Ecopipam is hypothesized to dampen the hyperactivity in this pathway that may underlie compulsive behaviors.

Dopamine D1 Receptor Signaling Pathway and Ecopipam's Point of Intervention.

Experimental Protocols for Rodent Models of Compulsive Behavior

The following are generalized protocols for common rodent models of compulsive-like behavior. Dosing, timing of administration, and specific parameters should be optimized for Ecopipam hydrobromide based on its pharmacokinetic profile and pilot studies.[2]

Marble-Burying Test

This test assesses repetitive, compulsive-like digging behavior in mice. A reduction in the number of marbles buried is often interpreted as an anxiolytic or anti-compulsive effect.[6][7]

Materials:

-

Standard rodent cages (e.g., 45 cm x 24 cm x 20 cm)

-

Clean bedding (e.g., aspen or corncob), 5 cm deep

-

20-25 glass marbles (approximately 1.5 cm in diameter)

-

Test substance (this compound) and vehicle control

Protocol:

-

Prepare test cages by filling them with 5 cm of fresh bedding and smoothing the surface.

-

Evenly space 20-25 marbles on top of the bedding.

-

Administer this compound or vehicle to the mice at a predetermined time before the test (e.g., 30-60 minutes).

-

Place a single mouse in the test cage and leave it undisturbed for 30 minutes.

-

After 30 minutes, carefully remove the mouse from the cage.

-